molecular formula C13H12ClN5 B7811508 N-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

N-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B7811508
M. Wt: 273.72 g/mol
InChI Key: ZYRSGFDHIHWGTC-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The specific structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 2-chlorobenzylamine with 1-methylpyrazolo[3,4-d]pyrimidine-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of N-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-oxide.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of N-[(2-methoxyphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.

    Medicine: Explored for its anti-cancer properties, showing efficacy in inhibiting the growth of various cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the active site of the enzyme, the compound prevents the phosphorylation of downstream signaling proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxyphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
  • N-[(2-fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
  • N-[(2-bromophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

N-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific chlorophenyl substitution, which enhances its binding affinity to protein kinases and improves its pharmacokinetic properties. This makes it a more potent inhibitor compared to its analogs with different substituents.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5/c1-19-13-10(7-18-19)12(16-8-17-13)15-6-9-4-2-3-5-11(9)14/h2-5,7-8H,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRSGFDHIHWGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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